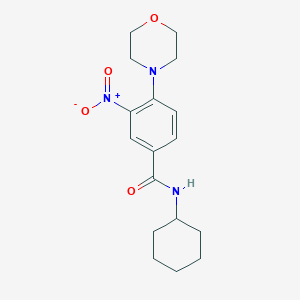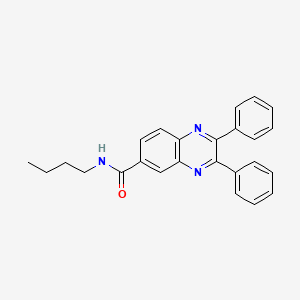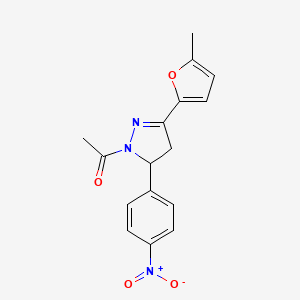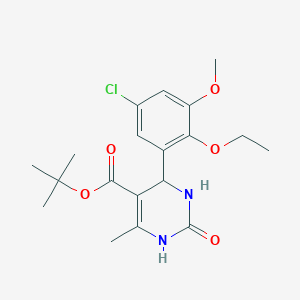
3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant interest in scientific research. It belongs to the class of pyrazoles, which are widely used in the pharmaceutical industry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and thromboxanes. By inhibiting COX enzymes, this compound reduces the production of inflammatory mediators and thereby exhibits anti-inflammatory, analgesic, and antipyretic effects. It also induces apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole have been extensively studied. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also decreases the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Furthermore, it increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole in lab experiments include its diverse biological activities, high potency, and ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
The future directions for the research on 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole include the following:
1. Determining its pharmacokinetic and pharmacodynamic properties in vivo.
2. Investigating its potential as a therapeutic agent for various inflammatory diseases and cancer.
3. Developing novel derivatives of 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole with improved biological activities.
4. Studying its mechanism of action at the molecular level.
5. Exploring its potential as a lead compound for the development of new drugs.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole is a promising compound that exhibits diverse biological activities. Its synthesis method is straightforward, and it has been extensively studied for its anti-inflammatory, analgesic, antipyretic, anticancer, antibacterial, and antifungal activities. However, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, mechanism of action, and potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole has been extensively studied for its biological activities. It exhibits significant anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases. It also shows promising anticancer activity by inducing apoptosis in cancer cells. Moreover, it has been reported to possess antibacterial and antifungal activities.
Eigenschaften
IUPAC Name |
1-[5-(4-chlorophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-18(23)21-17(13-4-3-5-15(10-13)22(24)25)11-16(20-21)12-6-8-14(19)9-7-12/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVPMDHTKZMEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Chlorophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4140689.png)
![3-methoxy-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4140698.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4140701.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4140709.png)
![3-(2-chlorobenzyl)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4140712.png)




![10-bromo-7H-benzo[de]pyrido[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B4140738.png)
![2-[3-[2-(4-benzyl-1-piperidinyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-ethylacetamide](/img/structure/B4140747.png)


![2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4140767.png)